molecular formula C15H20N4O4 B6770269 N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide

Cat. No.: B6770269
M. Wt: 320.34 g/mol
InChI Key: DSLVOBZIXSONTQ-GWCFXTLKSA-N
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Description

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, an oxane ring, and an oxazole ring

Properties

IUPAC Name

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-3-19-7-6-16-14(19)13-10(5-4-8-22-13)17-15(20)11-9-12(21-2)18-23-11/h6-7,9-10,13H,3-5,8H2,1-2H3,(H,17,20)/t10-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVOBZIXSONTQ-GWCFXTLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)NC(=O)C3=CC(=NO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)C3=CC(=NO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the construction of the oxane and oxazole rings. Key steps may involve:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ethylenediamine under acidic conditions.

    Construction of the Oxane Ring: This step may involve the cyclization of a suitable diol precursor in the presence of an acid catalyst.

    Formation of the Oxazole Ring: This can be accomplished through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or oxazole derivatives.

Scientific Research Applications

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • tert-Butylamine
  • 4-Methoxyphenethylamine

Uniqueness

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide is unique due to its combination of an imidazole ring, an oxane ring, and an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research.

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